molecular formula C7H10F2O2 B1428795 2-(2,2-Difluorocyclopentyl)acetic acid CAS No. 1532703-00-6

2-(2,2-Difluorocyclopentyl)acetic acid

Cat. No. B1428795
M. Wt: 164.15 g/mol
InChI Key: KOKUGISIHTUPJT-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)acetic acid is a chemical compound with the CAS Number: 1532703-00-6 . It has a molecular weight of 164.15 and its IUPAC name is 2-(2,2-difluorocyclopentyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(2,2-Difluorocyclopentyl)acetic acid is 1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11) . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms attached to one of the carbon atoms, and an acetic acid group attached to the same carbon atom.


Physical And Chemical Properties Analysis

2-(2,2-Difluorocyclopentyl)acetic acid is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2,2-Difluorocyclopentyl)acetic acid and its derivatives are explored in various synthetic and chemical studies due to their unique structural and chemical properties. For instance, acylaryloxy acetic acids, including those with alkyl and dialkyl substitutions similar to 2-(2,2-Difluorocyclopentyl)acetic acid, have been studied for their potent diuretic properties, indicating the broader chemical utility of such compounds (Woltersdorf et al., 1977). Additionally, the synthesis of diacetyldichlorofluorescin from derivatives of acetic acid shows the potential for developing stable reagents for fluorometric analysis, underscoring the versatility of acetic acid derivatives in chemical synthesis and analysis (Brandt & Keston, 1965).

Analytical and Separation Techniques

Capillary electrophoresis has been utilized for the simultaneous enantioseparation of basic drug compounds and their acidic intermediates, including molecules structurally related to 2-(2,2-Difluorocyclopentyl)acetic acid. This highlights the application of such compounds in developing analytical methods for chiral separation and purity assessment in pharmaceutical research (Zhou et al., 2002).

Green Chemistry Applications

In the realm of green chemistry, the acylation of resorcinol with acetic acid has been explored to synthesize key intermediates like 2',4'-dihydroxyacetophenone, demonstrating the role of acetic acid derivatives in environmentally friendly chemical processes. This research points toward sustainable pathways for synthesizing commercially significant compounds (Yadav & Joshi, 2002).

Catalysis and Chemical Reactions

The catalytic properties of acetic acid derivatives have been investigated in various chemical reactions, such as the fluoride-free synthesis of MIL-101(Cr), a metal-organic framework. These studies demonstrate the potential of acetic acid derivatives in catalysis and materials science, contributing to the development of new materials with high surface areas and potential applications in gas storage and separation (Zhao et al., 2015).

Safety And Hazards

The safety information for 2-(2,2-Difluorocyclopentyl)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,2-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUGISIHTUPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclopentyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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